molecular formula C6H11NO3 B2497183 2-[Methyl(propionyl)amino]acetic acid CAS No. 44897-56-5

2-[Methyl(propionyl)amino]acetic acid

Cat. No.: B2497183
CAS No.: 44897-56-5
M. Wt: 145.158
InChI Key: JKRASRDAHAREKD-UHFFFAOYSA-N
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Description

Contextualization within N-Acylated Amino Acid Derivatives

N-acyl amino acids (NAAAs) are a significant family of endogenous signaling molecules characterized by an amide bond linking an amino acid to the acyl group of a fatty acid. nih.gov This class of compounds is a subset of the larger family of fatty acid amides. nih.gov N-propionylsarcosine is a quintessential example of a short-chain NAAA, formed from the amino acid sarcosine (B1681465) (N-methylglycine) and propionic acid, a three-carbon carboxylic acid.

NAAAs are structurally and functionally diverse, depending on both the amino acid and the fatty acid chain length. nih.gov They are chemically related to endocannabinoids, such as anandamide (B1667382), and are considered part of the complex lipid signaling system known as the endocannabinoidome. nih.govmdpi.com This relationship has spurred significant scientific interest in their potential therapeutic applications. nih.govmdpi.com The biological roles of NAAAs are extensive, with involvement in processes like cell-to-cell communication, inflammation, metabolic homeostasis, and pain. wikipedia.org While many long-chain NAAAs have been identified and studied, the functions of many short-chain derivatives like N-propionylsarcosine remain less characterized, representing a frontier in lipid research. nih.gov

Historical Development of Research Pertaining to N-Propionylsarcosine and Related Amides

The recognition of N-acylated amino acids in biological systems is not a recent phenomenon. nih.gov Early research, dating back to the mid-20th century, identified specific short-chain NAAAs primarily in the context of metabolic diseases. frontiersin.org For instance, N-isovaleroylglycine was discovered in patients with isovaleric acidemia in 1967, and N-acetylglutamate was identified as an allosteric activator in 1953. frontiersin.orgresearchgate.net For a long time, knowledge in this area was largely confined to such short-chain NAAAs, which served as biomarkers for various metabolic disorders. frontiersin.org

A significant turning point that broadened the scope of research was the discovery of the endocannabinoid anandamide (N-arachidonoylethanolamine) in 1992. nih.govfrontiersin.org This finding ignited immense interest in structurally related lipid amides, including the long-chain NAAAs. frontiersin.org Subsequently, the development of advanced analytical techniques, such as targeted lipidomics and functional proteomics, led to the discovery of a vast and diverse family of naturally occurring NAAAs in mammalian tissues. nih.govmdpi.com While early synthesis of NAAAs often relied on established chemical methods like the Schotten-Baumann condensation, research into more efficient and environmentally friendly enzymatic and chemo-enzymatic synthesis routes is now an active field. researchgate.net

Table 2: Historical Milestones in N-Acyl Amino Acid Research
Date/PeriodKey DevelopmentSignificance
1953Identification of N-acetylglutamate. frontiersin.orgresearchgate.netOne of the earliest discoveries of a biologically active short-chain NAAA. frontiersin.orgresearchgate.net
1967Discovery of N-isovaleroylglycine in isovaleric acidemia. frontiersin.orgresearchgate.netEstablished NAAAs as biomarkers for metabolic diseases. frontiersin.org
1992Discovery of the endocannabinoid anandamide. nih.govfrontiersin.orgRenewed scientific interest in the broader class of fatty acid amides, including NAAAs. mdpi.comfrontiersin.org
Early 2000sApplication of targeted lipidomics and proteomics. nih.govLed to the identification of a large family of naturally occurring NAAAs. nih.gov

Current Research Trajectories and Emerging Fields of Inquiry for N-Acyl Amino Acids

The field of N-acyl amino acids is a rapidly growing area of research, though the specific physiological roles of many of these compounds are still not fully understood. nih.gov Current investigations are heavily focused on elucidating their biosynthetic and degradation pathways, identifying their molecular targets, and exploring their therapeutic potential. nih.gov

Emerging research highlights the diverse biological activities of NAAAs, positioning them as promising candidates for drug development. nih.gov They are being studied for their potential roles in the nervous, vascular, and immune systems. nih.gov For example, some N-acyl alanines have exhibited antiproliferative effects, while certain N-acyl serines are being investigated for their role in bone remodeling. mdpi.comwikipedia.org

A significant area of inquiry involves the interaction of NAAAs with various receptors and channels. nih.gov They are considered valuable pharmacological tools for probing novel binding sites on G protein-coupled receptors (GPCRs), ion channels, and transporters. nih.gov Furthermore, research into the enzymes that regulate NAAA levels, such as N-acylethanolamine acid amidase (NAAA), is a promising therapeutic strategy for managing inflammation and pain by modulating the concentrations of these signaling lipids. nih.gov The discovery of hundreds of new N-acyl lipids, many of which appear to be produced by the gut microbiome, has opened up new avenues of research connecting microbial metabolism to host physiology, including immune responses and neurological function. technologynetworks.com

Table 3: Examples of N-Acyl Amino Acids and Their Investigated Research Areas
N-Acyl Amino AcidArea of Research/Reported ActivitySource
N-Arachidonoyl Glycine (B1666218) (NAGly)Analgesic and anti-inflammatory actions. nih.govBurstein (2018) nih.gov
N-Acyl AlaninesAntiproliferative effects in vitro. mdpi.comBattista et al. (2019) mdpi.com
Oleoyl SerineRole in bone remodeling. wikipedia.orgWikipedia wikipedia.org
N-Arachidonoyl AlanineInhibition of T-type calcium channels and glycine transporter GLYT2. nih.govConnor et al. (2010) nih.gov
N-Palmitoyl-phenylalanineIdentified in diverse organisms from microorganisms to mammals. nih.govBiringer (2022) nih.gov

Direct Acylation Strategies for N-Substituted Glycine Derivatives

Direct acylation of sarcosine (N-methylglycine) is a straightforward approach to obtaining N-propionylsarcosine. This involves the introduction of a propionyl group onto the secondary amine of the sarcosine molecule. Various acylating agents and conditions can be employed to achieve this transformation.

Synthesis of N-Propionylsarcosine via Reaction of Propionyl-CoA with Sarcosine

The enzymatic synthesis of N-acyl amino acids often utilizes acyl-CoA derivatives as the acyl donors. In principle, the biosynthesis of N-propionylsarcosine could be envisioned to occur via the enzymatic transfer of a propionyl group from propionyl-CoA to sarcosine. This reaction would likely be catalyzed by a specific N-acyltransferase enzyme. Propionyl-CoA is a common intermediate in cellular metabolism, arising from the catabolism of certain amino acids and odd-chain fatty acids. However, a specific enzyme, such as a "propionyl-CoA:sarcosine N-propionyltransferase," that directly catalyzes this reaction is not extensively documented in scientific literature. While enzymes that catalyze the propionylation of proteins are known, the specific enzymatic machinery for the propionylation of sarcosine from propionyl-CoA remains an area for further investigation.

General Acylation Reactions Employed for N-Methylated Amino Acids

The chemical acylation of N-methylated amino acids like sarcosine is a well-established and versatile method for the synthesis of their N-acyl derivatives, including N-propionylsarcosine. These reactions typically involve the use of a reactive propionylating agent that can readily react with the secondary amine of sarcosine. Common propionylating agents and methods include:

Propionyl Chloride: In this method, sarcosine is treated with propionyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct. The Schotten-Baumann reaction conditions, which involve an aqueous basic solution, are often employed for the acylation of amino acids. This method is widely used in organic chemistry for the synthesis of amides from amines and acid chlorides. nih.govcreative-proteomics.comresearchgate.net

Propionic Anhydride: Propionic anhydride is another effective acylating agent. The reaction of sarcosine with propionic anhydride, often in the presence of a base or under conditions that facilitate the removal of the propionic acid byproduct, yields N-propionylsarcosine.

Peptide Coupling Reagents: In a more controlled approach, propionic acid can be coupled to sarcosine using standard peptide coupling reagents. These reagents activate the carboxylic acid group of propionic acid, facilitating its reaction with the amine of sarcosine. This method is particularly useful for minimizing side reactions and is a cornerstone of peptide synthesis. The steric hindrance of N-methyl amino acids can sometimes make these couplings challenging, necessitating the use of highly effective coupling reagents. ebi.ac.uknih.gov

Acylating AgentGeneral ConditionsKey Features
Propionyl ChlorideOften under Schotten-Baumann conditions (aqueous base)Readily available and reactive; generates HCl as a byproduct.
Propionic AnhydrideTypically requires a base or removal of propionic acid byproductGenerally less reactive than acyl chlorides but avoids corrosive HCl.
Propionic Acid + Coupling ReagentsUse of reagents like HATU, HBTU, or PyBOP with a baseOffers high control and is suitable for sensitive substrates; avoids harsh reagents. wikipedia.orgnih.gov

Indirect Synthetic Routes for 2-[Methyl(propionyl)amino]acetic acid Analogues

Indirect methods for the synthesis of N-propionylsarcosine analogues involve the construction of the N-substituted alpha-amino acid skeleton through established named reactions in organic chemistry. These routes offer versatility in introducing various substituents on the alpha-carbon, allowing for the synthesis of a wide range of analogues.

Adaptations of O'Donnell Amino Acid Synthesis for N-Substituted Alpha-Amino Acids

The O'Donnell amino acid synthesis is a powerful method for preparing a variety of natural and unnatural α-amino acids. ebi.ac.uk The core of this synthesis involves the alkylation of a Schiff base of a glycine ester. For the synthesis of N-substituted alpha-amino acids, this method can be adapted.

The process typically begins with the formation of a Schiff base from glycine ethyl ester and benzophenone. nih.gov This Schiff base can then be N-alkylated, for instance with a methyl group, to introduce the sarcosine backbone. Subsequent α-alkylation of this N-methylated Schiff base with an appropriate alkyl halide under phase-transfer catalysis conditions introduces the desired side chain. youtube.com Finally, hydrolysis of the Schiff base and the ester group yields the target N-methyl-α-amino acid. To obtain an N-acyl derivative, the resulting N-methyl amino acid would then be acylated as described in the direct acylation strategies.

A key advantage of the O'Donnell method is the ability to perform enantioselective synthesis by using chiral phase-transfer catalysts, which is crucial for the preparation of biologically active molecules. ebi.ac.uk

Application of Amidomalonate Synthesis for N-Acyl Amino Acids

The amidomalonate synthesis is a classic method for the preparation of α-amino acids, representing a variation of the malonic ester synthesis. researchgate.netmdpi.com This method can be adapted to produce N-acyl amino acids.

The synthesis starts with diethyl acetamidomalonate, which can be deprotonated at the α-carbon with a base to form a stable enolate. This enolate is then alkylated with an appropriate alkyl halide to introduce the desired side chain. Following alkylation, the product is subjected to acidic hydrolysis and decarboxylation, which converts the malonic ester function to a carboxylic acid and cleaves the acetyl protecting group to reveal the primary amine.

To apply this to the synthesis of an N-propionylsarcosine analogue, one would need to start with a malonic ester derivative that already incorporates the N-methyl and N-propionyl groups. Alternatively, the product of the standard amidomalonate synthesis (an α-amino acid) could be subsequently N-methylated and then N-propionylated.

Strecker Synthesis Variations for Producing N-Substituted Amino Acids

The Strecker synthesis is a fundamental method for the synthesis of amino acids from an aldehyde or ketone, ammonia, and cyanide. nih.gov The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding amino acid.

A significant advantage of the Strecker synthesis is its adaptability for producing N-substituted amino acids. nih.gov By replacing ammonia with a primary amine, such as methylamine, in the initial reaction, an N-substituted α-aminonitrile is formed. Subsequent hydrolysis of this intermediate directly yields an N-substituted amino acid, in this case, an N-methyl amino acid (a sarcosine analogue). To obtain the final N-propionyl derivative, the resulting N-methyl amino acid would then undergo acylation with a suitable propionylating agent.

Furthermore, by using a ketone instead of an aldehyde as the starting material, α,α-disubstituted N-methyl amino acids can be synthesized. creative-proteomics.com As with the O'Donnell synthesis, asymmetric variations of the Strecker reaction have been developed to produce enantiomerically enriched amino acids. nih.gov

Indirect Synthetic RouteStarting MaterialsKey IntermediatesAdaptability for N-Acyl-N-Methyl Amino Acids
O'Donnell SynthesisGlycine ester, benzophenone, alkyl halidesSchiff base of glycine esterN-methylation of the Schiff base followed by α-alkylation and subsequent N-acylation.
Amidomalonate SynthesisDiethyl acetamidomalonate, alkyl halidesAlkylated amidomalonateN-methylation and N-acylation of the final α-amino acid product.
Strecker SynthesisAldehyde/ketone, primary amine (e.g., methylamine), cyanideα-(N-substituted)aminonitrileUse of a primary amine in the initial step to directly form an N-substituted amino acid, followed by N-acylation.

An exploration of the chemical reactivity and synthetic potential of this compound, also known as N-propionylsarcosine, reveals a versatile scaffold for chemical modification and the development of novel molecular structures. This article focuses exclusively on the synthetic methodologies for its preparation and the diverse strategies for its derivatization and functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(propanoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-5(8)7(2)4-6(9)10/h3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRASRDAHAREKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Studies on 2 Methyl Propionyl Amino Acetic Acid

Molecular Modeling and Docking Simulations for N-Acyl Amino Acids

Molecular modeling and docking simulations are computational techniques used to predict how a ligand, such as an N-acyl amino acid, might bind to a biological target, typically a protein or enzyme. These methods are crucial in drug discovery and molecular biology for understanding interaction mechanisms.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For N-acyl amino acids, a significant area of study involves their interaction with enzymes responsible for their metabolism, such as Fatty Acid Amide Hydrolase (FAAH) elifesciences.orgmdpi.com. Computational docking simulations can identify key amino acid residues within the enzyme's active site that are crucial for binding. These interactions often involve a combination of hydrogen bonds and hydrophobic interactions. For instance, the carboxylate group of the amino acid moiety can form hydrogen bonds with polar residues in the active site, while the acyl chain can fit into hydrophobic pockets mdpi.com.

Simulations on related compounds have shown that N-acyl amino acids can interact with a variety of biological targets. Docking studies help predict the binding affinity and specific interactions, guiding the design of molecules with desired biological activities nih.govnih.gov. The interactions are critical for understanding the physiological roles of these lipids, which are implicated in numerous signaling pathways mdpi.comnih.gov.

Once a docking simulation predicts a binding pose, the geometry of the ligand-receptor complex is analyzed in detail. This involves examining bond lengths, bond angles, and torsion angles to ensure a sterically feasible and energetically favorable conformation. The primary output of these simulations is the binding energy (or docking score), which estimates the strength of the interaction between the ligand and its target. A lower (more negative) binding energy typically indicates a more stable and stronger interaction nepjol.info.

These calculations are essential for comparing the potential of different ligands to bind to the same target. For example, studies on various ligands binding to enzymes like succinate dehydrogenase (SDH) show a range of binding energies, which correlate with their inhibitory activity mdpi.com. The total binding energy is a sum of various components, including electrostatic interactions, van der Waals forces, and desolvation energy researchgate.netresearchgate.net.

Below is a table of representative binding energies from docking studies of various ligands with biological targets, illustrating the typical values obtained in such analyses.

Ligand ClassTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Indole DerivativeSuccinate Dehydrogenase (SDH)-6.81Asp232, Ser229, Lys49, Val24 mdpi.com
Carbazate ComplexPhosphoenolpyruvate-protein phosphotransferase (PEP)-7.50Arg66, Pro67, Ile137 mdpi.com
PhytochemicalHuman Peroxisome Proliferator-Activated Receptor Gamma-9.21LEU769, MET807 nepjol.info

This table is illustrative and shows data for related compound classes to demonstrate the outputs of docking simulations.

Stereochemistry plays a critical role in molecular recognition, as biological systems like enzymes are chiral and often exhibit high stereospecificity. The naturally occurring amino acids in proteins are almost exclusively in the L-configuration bbk.ac.uklibretexts.org. Computational models must account for this, as different stereoisomers of a ligand can have vastly different binding affinities and biological activities.

For amino acids, the arrangement of the functional groups around the alpha-carbon determines its stereochemistry (L- or D-form) libretexts.org. The "CORN" mnemonic is often used to identify the L-enantiomer in a 3D representation bbk.ac.uklibretexts.org. Molecular modeling can simulate how L- and D-forms of an N-acyl amino acid might interact differently with a chiral binding site. Enzymes are optimized to recognize the specific stereochemistry of their natural substrates, and computational studies can quantify the energetic penalty for binding the "wrong" isomer, explaining the high specificity observed in biological processes mdpi.com.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing a deeper understanding of their structure, stability, and chemical reactivity. These methods solve approximations of the Schrödinger equation for a given molecule windows.net.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on their electron density mdpi.com. DFT is valuable for studying N-acyl amino acids as it can accurately predict molecular geometries, vibrational frequencies (which can be compared with experimental IR spectra), and various electronic properties researchgate.net.

DFT studies can elucidate reaction mechanisms, such as the steps involved in the synthesis or hydrolysis of N-acyl amino acids nih.govfrontiersin.org. By calculating the energies of reactants, transition states, and products, researchers can determine reaction energy barriers and identify the most likely pathway for a chemical transformation frontiersin.orgresearchgate.net. These calculations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons wikipedia.org. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability pnas.org.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO wikipedia.org. Quantum chemical calculations can determine these energy levels precisely. For N-acyl amino acids, these values can help predict their susceptibility to oxidation or reduction and their potential to participate in electron transfer reactions pnas.orgmdpi.com.

The following table presents theoretical HOMO and LUMO energies for related amino acid derivatives, calculated using quantum chemical methods.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
N-acetyl-2-amino-AG-9.622.1311.75 mdpi.com
N-phthalimidoacetyl-AG-9.580.9510.53 mdpi.com
Alanine-10.370.4410.81 pnas.org
Tryptophan-8.720.289.00 pnas.org

Note: Data is for representative N-acyl and amino acid compounds to illustrate the application of quantum chemical calculations. "AG" refers to 2-amino-2-desoxyglucopyranose.

Molecular Electrostatic Potential (MEP) Mapping of N-Acyl Amino Acids

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. readthedocs.io It illustrates the electrostatic potential on the molecular surface, providing a guide to the molecule's reactivity with positively or negatively charged reactants. uni-muenchen.de The MEP map is color-coded to indicate different regions of electrostatic potential; typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral potential. wolfram.comresearchgate.net

For N-acyl amino acids, MEP maps generally show that the negative potential sites are concentrated around the oxygen atoms of the carboxyl and acyl groups. researchgate.net These regions are susceptible to electrophilic attack. Conversely, positive potential is typically located around the hydrogen atoms, particularly the one attached to the carboxyl group and those on the N-acyl substituent, which are potential sites for nucleophilic attack. uni-muenchen.deresearchgate.net This distribution of charge is crucial for understanding how these molecules interact with biological receptors and enzymes. The electrostatic potential is a key factor in the formation of non-covalent interactions, such as hydrogen bonds, which are vital for molecular recognition and binding.

Derivation of Global Reactivity Parameters and Stability Predictions

Global reactivity descriptors, derived from quantum chemical calculations, provide quantitative measures of a molecule's reactivity and stability. mdpi.com These parameters are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO can serve as a descriptor for the reactivity of related esters. researchgate.net

Key global reactivity parameters include:

HOMO Energy (EHOMO): Represents the electron-donating ability of a molecule. Higher EHOMO values indicate a greater tendency to donate electrons.

LUMO Energy (ELUMO): Represents the electron-accepting ability. Lower ELUMO values suggest a greater capacity to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is an indicator of molecular stability. A larger energy gap implies higher stability and lower reactivity, while a smaller gap suggests the molecule is more reactive. mdpi.com

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ ≈ (I+A)/2).

Chemical Hardness (η): Measures the resistance to change in electron distribution (η ≈ (I-A)/2).

Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = χ²/2η).

Table 1: Global Reactivity Descriptors and Their Significance

Parameter Formula Significance
HOMO Energy EHOMO Electron-donating capacity
LUMO Energy ELUMO Electron-accepting capacity
Energy Gap ΔE = ELUMO - EHOMO Chemical reactivity and stability
Ionization Potential I ≈ -EHOMO Energy to remove an electron
Electron Affinity A ≈ -ELUMO Energy released when gaining an electron
Electronegativity χ ≈ (I+A)/2 Power to attract electrons

Quantitative Structure-Activity Relationship (QSAR) and In Silico Predictions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

Correlation of Molecular Descriptors with Observed Biological Activities for N-Acyl Amino Acids

N-acyl amino acids (NAAAs) are a diverse family of endogenous signaling molecules involved in various biological processes. nih.govmdpi.com Their biological activities, which include antiproliferative, neuroprotective, and anti-inflammatory effects, can be correlated with specific molecular descriptors. nih.govnih.govnih.gov

QSAR studies on related compounds, such as N-acylsulfonamides, have shown that anticancer activity is dependent on descriptors like topological distances, the number of ring systems, maximum positive charge, and the number of atom-centered fragments. nih.govresearchgate.net For NAAAs, key descriptors likely include:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These relate to the electronic properties, such as charge distribution and dipole moment.

Steric descriptors (e.g., molecular volume, surface area): These describe the size and shape of the molecule.

Hydrophobic descriptors (e.g., LogP): This measures the lipophilicity of the compound, which influences its ability to cross cell membranes.

By establishing a statistically significant correlation between these descriptors and the observed biological activities of a series of N-acyl amino acids, predictive QSAR models can be developed. mdpi.com

In Silico Evaluation of Potential Biological Activities (e.g., antimicrobial properties)

In silico methods are increasingly used to screen compounds for potential biological activities, including antimicrobial properties. tandfonline.com Several studies have investigated the antimicrobial potential of N-acyl amino acids and their derivatives. mdpi.comuctm.edu

Computational approaches like molecular docking can predict the binding affinity and interaction patterns of a compound with a specific biological target, such as a bacterial enzyme. frontiersin.org For example, N-acyl amino acids could be docked into the active sites of enzymes crucial for bacterial survival to predict their inhibitory potential. Some N-acyl-α-amino acids and their derivatives have shown promising antimicrobial and antibiofilm activity in both in silico and in vitro tests. mdpi.com The antimicrobial activity of these compounds often depends on their chemical structure and lipophilic character. mdpi.comuctm.edu For instance, certain N-acyl lysine methyl esters have demonstrated antimicrobial properties. uctm.edu

Predictive Modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in drug development. In silico models are frequently used to estimate these properties early in the process. nih.gov For 2-[Methyl(propionyl)amino]acetic acid, key ADME parameters can be predicted based on its physicochemical properties, many of which are calculated to assess "drug-likeness," often using frameworks like Lipinski's rule of five. nih.gov

Table 2: Predicted Physicochemical and ADME Properties of this compound

Property Predicted Value Significance in ADME
Molecular Weight 145.16 g/mol nih.gov Influences absorption and distribution; values < 500 are generally preferred. nih.gov
XLogP3 -0.2 nih.gov Measures lipophilicity; affects absorption and membrane permeability.
Hydrogen Bond Donors 1 nih.gov Affects solubility and membrane permeability; values < 5 are preferred. nih.gov
Hydrogen Bond Acceptors 3 nih.gov Affects solubility and membrane permeability; values < 10 are preferred. nih.gov
Rotatable Bond Count 4 nih.gov Relates to conformational flexibility and binding.

These predicted properties suggest that this compound adheres to Lipinski's rule of five, indicating a higher likelihood of good oral bioavailability. Its relatively low molecular weight and moderate polar surface area are favorable for absorption.

Conformational Analysis and Dynamics of N-Acyl Amino Acids

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. fccc.edu The conformation of a molecule is critical as it dictates its shape and, consequently, how it interacts with biological targets.

For N-acyl amino acids, rotations around the various single bonds (e.g., N-Cα, Cα-C, C-N) lead to a complex conformational landscape. The low-energy conformations tend to be those where bulky groups are staggered to minimize steric hindrance. fccc.edu Computational methods, such as molecular mechanics and quantum mechanics, are used to explore the potential energy surface of the molecule and identify stable conformers.

Studies on N-acyl amino acid esters have utilized techniques like FT-IR spectroscopy and X-ray crystallography to investigate their conformations. acs.org The dynamics of these molecules, including the transitions between different conformations, can be simulated using molecular dynamics (MD) simulations. This provides a deeper understanding of the flexibility of N-acyl amino acids and their preferred shapes in different environments, which is essential for predicting their biological function.

Computational Studies on Preferred Conformations of N-Acylated Amino Acids

Computational studies on N-acylated amino acids, such as N-acetyl derivatives of various amino acids, provide significant insights into the likely preferred conformations of this compound. The conformational landscape of these molecules is primarily defined by the rotation around key single bonds. For this compound, the critical dihedral angles are those around the N-Cα bond (φ), the Cα-C' bond (ψ), and the bonds within the N-propionyl group.

The presence of the N-methyl group introduces steric constraints that influence the rotational barrier around the amide bond, potentially leading to distinct cis and trans conformations. In many N-methylated peptides, the energy difference between the cis and trans isomers is reduced compared to their non-methylated counterparts, making both conformations potentially accessible.

Theoretical calculations on similar molecules, like N-acetyl-N-methyl-L-alanine-N'-methylamide, have shown that N-methylation can reduce the number of stable backbone conformers. The propionyl group, being slightly larger than an acetyl group, would further influence the conformational space through steric hindrance. The most stable conformations are expected to be those that minimize steric clashes between the propionyl group, the methyl group, and the carboxylic acid moiety.

The preferred conformations would likely involve specific ranges for the φ and ψ dihedral angles, analogous to those found in peptide structures, although the absence of a chiral center at the α-carbon in glycine (B1666218) simplifies the potential energy surface.

Interactive Data Table: Predicted Key Dihedral Angles for Low-Energy Conformations of this compound

Dihedral AngleDescriptionPredicted Range (degrees)
ω (Cα-C'-N-Cα)Amide bond~180° (trans) or ~0° (cis)
φ (C'-N-Cα-C')Rotation around N-Cα bond-180° to 180°
ψ (N-Cα-C'-O)Rotation around Cα-C' bond-180° to 180°
θ1 (C-C-N-Cα)Rotation within propionyl group-180° to 180°

Note: The predicted ranges are based on general principles of conformational analysis of N-acylated amino acids and may vary in the actual molecule.

Examination of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

Intramolecular interactions play a pivotal role in dictating the preferred conformations of this compound. These non-covalent interactions include hydrogen bonding and steric effects.

Intramolecular Hydrogen Bonding: A significant intramolecular interaction that could stabilize certain conformations is the formation of a hydrogen bond. In the case of this compound, a hydrogen bond can potentially form between the carboxylic acid proton (the donor) and the oxygen atom of the propionyl carbonyl group (the acceptor). This would result in the formation of a cyclic-like structure. The formation of such intramolecular hydrogen bonds has been shown to stabilize specific conformers in other N-acylated amino acids. nih.gov The strength of this interaction would depend on the geometry of the conformation, specifically the distance and angle between the donor and acceptor atoms. Theoretical studies on similar molecules often use methods like Quantum Theory of Atoms in Molecules (QTAIM) to characterize and quantify these interactions.

Steric Effects: Steric hindrance is another critical factor governing the conformational stability. The methyl group on the nitrogen and the ethyl group of the propionyl moiety create steric bulk that restricts the free rotation around the single bonds. The most stable conformations will be those that arrange these bulky groups to minimize van der Waals repulsion. For instance, a trans arrangement of the propionyl and the carboxymethyl groups relative to the amide bond is generally favored to reduce steric clash. Computational models can quantify these steric effects by calculating the energetic penalties associated with conformations where bulky groups are in close proximity.

Interactive Data Table: Key Intramolecular Distances and Potential Interactions

Atom 1Atom 2Interaction TypePredicted Distance (Å) for Interaction
Carboxylic HPropionyl OHydrogen Bond~1.8 - 2.5
N-Methyl CPropionyl C=OSteric Repulsion> 3.0
Propionyl CH2Carboxylic C=OSteric Repulsion> 3.0

Note: The predicted distances are estimates based on typical geometries for such interactions.

Research Applications and Broader Scientific Context of N Propionylsarcosine

Applications in Metabolomics Research

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state. N-Propionylsarcosine has proven to be a noteworthy compound in this area of research.

The identification of reliable biomarkers is crucial for the early diagnosis, prognosis, and monitoring of diseases. nih.gov N-Propionylsarcosine has been investigated as a potential biomarker for various metabolic conditions. Altered levels of this compound in biological fluids can indicate perturbations in specific metabolic pathways. For instance, an accumulation of N-propionylsarcosine may suggest a disruption in the catabolism of odd-chain fatty acids or certain amino acids, where propionyl-CoA is a key intermediate. wikipedia.org By measuring the levels of N-propionylsarcosine, researchers can gain insights into the underlying biochemical imbalances associated with these disorders. mdpi.com

Accurate and sensitive measurement of metabolites is fundamental to metabolomics research. mdpi.com The quantitative bioanalysis of N-propionylsarcosine in biological samples such as blood, urine, and tissues is predominantly achieved using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These methods offer high specificity and sensitivity, allowing for the precise quantification of N-propionylsarcosine even at low concentrations. nih.gov The development of robust bioanalytical methods is essential for validating N-propionylsarcosine as a clinical biomarker and for studying its pharmacokinetic and pharmacodynamic properties. nih.gov

Analytical Technique Application in N-Propionylsarcosine Analysis Key Advantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Primary method for the quantitative analysis of N-propionylsarcosine in complex biological matrices.High sensitivity, specificity, and throughput. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyUsed for the structural elucidation and quantification of metabolites, including N-propionylsarcosine, in untargeted metabolomics studies. nih.govNon-destructive, provides detailed structural information.

Utility in Understanding Coenzyme A Metabolism and Regulation

Coenzyme A (CoA) and its acyl derivatives, such as propionyl-CoA, are central players in cellular metabolism, participating in numerous anabolic and catabolic pathways. nih.gov

The formation of N-propionylsarcosine is directly linked to the intracellular concentration of propionyl-CoA. nih.gov When the metabolic pathways that utilize propionyl-CoA become saturated or impaired, the excess propionyl-CoA can be conjugated with sarcosine (B1681465) to form N-propionylsarcosine. This serves as a detoxification mechanism to regenerate free Coenzyme A. nih.gov Therefore, monitoring the levels of N-propionylsarcosine can provide an indirect measure of the propionyl-CoA pool and offer insights into the dynamics and regulation of CoA thioesters within the cell.

Several inherited metabolic disorders are characterized by defects in fatty acid oxidation, leading to the accumulation of specific acyl-CoA intermediates. nih.govmdpi.com In conditions such as propionic acidemia, the buildup of propionyl-CoA is a key pathological feature. nih.gov The analysis of N-propionylsarcosine and other acyl-amino acids in patients with suspected fatty acid oxidation disorders can be a valuable diagnostic tool. mdpi.com Elevated levels of these metabolites can help pinpoint the specific enzymatic deficiency and contribute to a better understanding of the pathophysiology of these complex diseases. nih.govnih.gov

Metabolic Disorder Associated Enzyme Deficiency Key Metabolite Accumulation
Propionic AcidemiaPropionyl-CoA carboxylasePropionyl-CoA, N-Propionylsarcosine
Methylmalonic AcidemiaMethylmalonyl-CoA mutaseMethylmalonyl-CoA, Propionyl-CoA
Multiple acyl-CoA dehydrogenase deficiency (MADD)Electron transfer flavoprotein (ETF) or ETF dehydrogenaseMultiple acyl-CoAs, including propionyl-CoA

Contribution to Peptide Chemistry and Unnatural Amino Acid Analogue Development

The field of peptide chemistry often utilizes unnatural amino acids to create peptides with enhanced stability, novel structures, and specific biological activities. enamine.netmdpi.com N-Propionylsarcosine, as an N-acylated amino acid, can be considered a type of unnatural amino acid analogue. nih.gov The incorporation of such analogues into peptide chains can significantly influence their conformational properties and biological functions. nih.govmdpi.com Research into the synthesis and properties of peptides containing N-propionylsarcosine and similar structures contributes to the development of new therapeutic peptides and biomaterials. nih.govrsc.org The modification of the N-terminus of an amino acid, as in N-propionylsarcosine, is a strategy used to modulate the physicochemical properties of peptides. youtube.com

Incorporation of N-Acyl Amino Acids into Peptide Structures

The incorporation of N-acyl amino acids, such as N-propionylsarcosine, into peptide chains is a key strategy in peptidomimetic chemistry to modify the structure, stability, and function of peptides. sigmaaldrich.com N-acylation introduces a substituent on the backbone amide nitrogen, which has profound effects on the peptide's conformational properties. This modification can hinder the natural flexibility of the peptide backbone, promoting specific secondary structures like β-sheets or modulating rotamer interconversion. nih.govacs.org

The synthesis of peptides containing N-substituted amino acids is often accomplished using solid-phase peptide synthesis (SPPS). nih.gov However, the process presents unique challenges. The steric hindrance from the N-alkyl or N-acyl group can impede the efficiency of coupling reactions with the adjacent amino acid residue. rsc.org Furthermore, the presence of these modifications can increase the susceptibility of the peptide chain to cleavage under acidic conditions, such as those using trifluoroacetic acid (TFA) for deprotection, which can lead to side reactions like hydrolysis via oxazolonium intermediates. google.com To overcome these challenges, specialized synthetic strategies have been developed, such as using dipeptide building blocks or alternative deprotection conditions that avoid strong acids. nih.govgoogle.com The ability to introduce N-acyl groups allows for the creation of peptides with enhanced resistance to proteolytic degradation, improved cell permeability, and altered receptor binding specificity, making them valuable in drug design. sigmaaldrich.comnih.gov

Table 1: Effects of N-Acylation on Peptide Properties
PropertyEffect of N-AcylationRationaleReference
ConformationInduces specific secondary structures (e.g., β-sheets) and restricts backbone rotation.The acyl group sterically hinders free rotation around the peptide bonds and can participate in non-covalent interactions. nih.govacs.org
Proteolytic StabilityIncreases resistance to degradation by proteases.The modified peptide backbone is no longer a natural substrate for many proteolytic enzymes. sigmaaldrich.com
Cell PermeabilityCan improve the ability to cross cell membranes.N-acylation can mask the polar amide backbone, increasing the lipophilicity of the peptide. nih.gov
Receptor BindingAlters binding affinity and selectivity.The conformational constraints imposed by the N-acyl group can lock the peptide into a bioactive conformation that fits a specific receptor target more precisely. sigmaaldrich.comnih.gov

Design and Synthesis of Unnatural Amino Acid Analogues for Biochemical Probes

Unnatural amino acids (UAAs) are powerful tools for probing biological systems. sigmaaldrich.com The N-propionylsarcosine scaffold represents a basic structure that can be elaborated to design and synthesize sophisticated biochemical probes. nih.govqyaobio.com By introducing specific functional groups onto the N-acyl chain or the amino acid core, researchers can create molecules designed for specific tasks, such as identifying enzyme substrates, labeling proteins, or visualizing cellular processes. qyaobio.com

A common strategy involves incorporating reactive "handles" that allow for bioorthogonal chemistry, such as "click chemistry". researchgate.net For instance, analogues can be synthesized with terminal azides or alkynes, which can be selectively reacted with complementary probes, like fluorophores or biotin (B1667282) tags, within a complex biological environment. nih.govresearchgate.net The synthesis of these probes often requires multi-step chemical routes, including methods like asymmetric synthesis to ensure the correct stereochemistry. qyaobio.com Another aspect of probe design is enhancing stability; researchers have synthesized N-acyl amino acid analogues with modified head groups, such as isoindoline-1-carboxylate, to create probes that are resistant to enzymatic hydrolysis, allowing them to remain active in biological systems for longer periods. nomuraresearchgroup.com These custom-designed UAAs can be incorporated into peptides or used as standalone molecules to investigate protein structure and function, map signal transduction pathways, and identify new drug targets. sigmaaldrich.comqyaobio.com

Table 2: Strategies for Designing Unnatural Amino Acid Probes
Design StrategyDescriptionExample Functional GroupsApplicationReference
Bioorthogonal HandlesIncorporation of reactive groups for "click chemistry" and other selective ligation reactions.Azides, Alkynes, HalidesProtein labeling, bioconjugation, activity-based protein profiling. nih.govresearchgate.net
Reporter GroupsDirect attachment of fluorescent or luminescent tags for imaging.Fluorophores, BiotinVisualizing protein localization and dynamics, affinity purification. nih.gov
PhotocrosslinkersGroups that form covalent bonds with interacting molecules upon photoactivation.Diazirines, BenzophenonesMapping protein-protein or protein-ligand interactions.
Enhanced StabilityModification of the core structure to resist enzymatic degradation.Isoindoline head groups, α,α-disubstitutionCreating long-lasting probes for in vivo studies. nomuraresearchgroup.comnih.gov

Interdisciplinary Research Areas for N-Acyl Amino Acids

The study of N-acyl amino acids, including N-propionylsarcosine, extends across multiple scientific disciplines, integrating chemistry, biology, and medicine to address complex questions about physiology and disease.

Integration with Systems Biology Approaches for Network Analysis

The discovery of a vast number of endogenous N-acyl amino acids has been propelled by advances in "-omics" technologies, particularly metabolomics and lipidomics. mdpi.comnih.gov These high-throughput analytical platforms allow for the simultaneous identification and quantification of dozens of NAAAs in biological samples. mdpi.com This wealth of data is ideal for systems biology approaches, which aim to understand the complex interactions within a biological system as a whole.

By profiling the changes in NAAA levels across different tissues or in response to various stimuli, researchers can construct metabolic and signaling networks. nih.gov A prominent example is the "endocannabinoidome," a complex signaling system that includes endocannabinoids, NAAAs, and the enzymes responsible for their synthesis and degradation. mdpi.comresearchgate.net Network analysis can reveal previously unknown connections between different signaling pathways and help elucidate the integrated physiological roles of NAAAs in health and disease. nih.gov These approaches are crucial for understanding how perturbations in NAAA metabolism might contribute to pathological conditions.

Applications in Drug Discovery and Lead Compound Identification

The diverse physiological activities of N-acyl amino acids make them and their synthetic analogues attractive candidates for drug discovery. mdpi.comwikipedia.org NAAAs are involved in a wide array of biological processes, including pain sensation, inflammation, metabolic regulation, and bone remodeling. nomuraresearchgroup.comwikipedia.org This functional diversity provides a rich source of potential therapeutic targets and lead compounds. nih.gov

The N-acyl amino acid scaffold is a versatile starting point for building combinatorial libraries to screen for new drug candidates. sigmaaldrich.com By systematically modifying the acyl chain and the amino acid headgroup, chemists can generate large numbers of compounds to test for desired biological activities. sigmaaldrich.com For example, unnatural N-acyl amino acid analogues have been developed that stimulate mitochondrial respiration and improve glucose homeostasis in mice, suggesting a potential therapeutic avenue for obesity and related metabolic disorders. nomuraresearchgroup.com Furthermore, incorporating these unnatural analogues into peptides can produce peptidomimetics with improved pharmacological profiles, including enhanced potency and better in vivo stability, making them powerful tools in the search for new medicines. sigmaaldrich.com

Table 3: Bioactive N-Acyl Amino Acids and Potential Therapeutic Applications
N-Acyl Amino AcidAssociated Biological ActivityPotential Therapeutic AreaReference
N-arachidonoyl glycine (B1666218)Modulation of pain sensation, interaction with TRPV1 channels.Analgesia, Pain Management nomuraresearchgroup.comnih.gov
N-oleoyl serineRegulation of bone remodeling by promoting osteoblast activity.Osteoporosis nomuraresearchgroup.comwikipedia.org
N-oleoyl alanineAnti-proliferative effects in vitro.Oncology mdpi.com
N-stearoyl tyrosineNeuroprotective activity.Neurodegenerative Diseases mdpi.com
N-oleoyl leucineUncoupling of mitochondrial respiration, increased energy expenditure.Obesity, Metabolic Disorders nomuraresearchgroup.com

Development of Advanced Analytical Techniques for Complex Biological Systems

Understanding the role of N-acyl amino acids in complex biological systems is critically dependent on the availability of sensitive and selective analytical methods for their detection and quantification. bmc-rm.org The low abundance of these molecules in tissues and fluids necessitates the use of advanced techniques. The most widely used methods are based on liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS). creative-proteomics.comresearchgate.net

Due to the fact that most amino acids lack strong chromophores, direct detection by UV or fluorescence is often not feasible, making derivatization a common requirement. researchgate.netshimadzu.com For GC-MS analysis, amino acids are converted into volatile derivatives through processes like silylation or acylation. creative-proteomics.com For LC-MS, derivatization can be used to improve chromatographic separation on reversed-phase columns and enhance ionization efficiency for mass spectrometry detection. shimadzu.com These analytical workflows involve multiple steps, including sample extraction to isolate lipids, purification to remove interfering substances, chromatographic separation of individual NAAA species, and finally, detection and quantification by mass spectrometry. creative-proteomics.com The continued development of these analytical technologies is essential for discovering new NAAAs and accurately mapping their distribution and function within biological networks. researchgate.net

Table 4: Comparison of Analytical Techniques for N-Acyl Amino Acid Analysis
TechniquePrincipleAdvantagesDisadvantagesReference
LC-MS/MSSeparates compounds by liquid chromatography and detects them by mass spectrometry.High sensitivity and specificity; suitable for a wide range of polarities; minimal sample derivatization required.Susceptible to matrix effects; can be complex to develop methods. creative-proteomics.comresearchgate.net
GC-MSSeparates volatile compounds by gas chromatography and detects them by mass spectrometry.Excellent chromatographic resolution; well-established libraries for compound identification.Requires derivatization to make amino acids volatile; high temperatures can degrade labile compounds. creative-proteomics.com
Capillary Electrophoresis (CE)Separates compounds based on their charge and size in an electric field.High separation efficiency; requires very small sample volumes.Lower sensitivity compared to MS-based methods; can have reproducibility issues. bmc-rm.orgresearchgate.net

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-[Methyl(propionyl)amino]acetic acid?

To confirm structural identity and purity, employ:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to resolve methyl, propionyl, and acetic acid moieties. For example, the methyl group adjacent to the amide nitrogen typically appears as a singlet in ¹H NMR near δ 3.0–3.2 ppm .
  • X-ray Crystallography (if crystalline) to resolve bond angles and confirm stereochemistry, as demonstrated for structurally similar compounds like 2-(4-chlorophenyl)acetic acid derivatives (average C–C bond length: ~1.50 Å, R-factor: ≤0.06) .
  • HPLC-PDA/ELSD for purity assessment, with method optimization for polar carboxylic acid derivatives.

Q. How should researchers safely handle this compound in laboratory settings?

Follow OSHA-compliant protocols:

  • Use engineering controls (e.g., fume hoods) if airborne concentrations exceed 1 mg/m³.
  • Wear nitrile gloves and lab coats to prevent skin contact, as recommended for structurally analogous carboxylic acids .
  • Implement HEPA-filtered vacuums for spills to avoid dry sweeping .
  • Store in inert atmospheres at room temperature to prevent hydrolysis of the amide bond .

Q. What synthetic strategies are feasible for preparing this compound?

A two-step approach is typical:

Amide Coupling : React methylamine with propionyl chloride in anhydrous DCM using a base (e.g., triethylamine) to form N-methylpropionamide.

Glycine Conjugation : Attach the acetic acid moiety via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt).
Retrosynthetic AI tools (e.g., Reaxys/PISTACHIO databases) can predict optimal routes, prioritizing minimal steps and high atom economy .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Use DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps in amide bond formation.
  • Solvent Screening : Predict polarity effects using COSMO-RS to enhance yield (e.g., DMF vs. THF) .
  • Kinetic Analysis : Apply MATLAB or Python-based kinetic simulators to balance competing reactions (e.g., hydrolysis vs. coupling) .

Q. How to resolve contradictions in spectroscopic data for this compound (e.g., unexpected splitting in ¹H NMR)?

  • Dynamic Effects : Investigate restricted rotation of the N-methylpropionyl group via variable-temperature NMR.
  • Impurity Profiling : Cross-validate with LC-MS to detect byproducts (e.g., unreacted glycine or methylpropionamide).
  • Crystallographic Validation : Compare experimental NMR shifts with computed chemical shifts (e.g., ACD/Labs) for the crystal structure .

Q. What strategies mitigate low yields in the final glycine conjugation step?

  • Activation of Carboxylic Acid : Pre-activate the glycine carboxylate with N-hydroxysuccinimide (NHS) esters.
  • Protective Groups : Temporarily protect the amide nitrogen with Boc groups to prevent side reactions.
  • Catalytic Optimization : Screen Pd or Cu catalysts for Ullmann-type couplings, leveraging data from similar N-aryl glycine syntheses .

Q. How to design stability studies for this compound under varying pH and temperature?

  • Forced Degradation : Expose the compound to pH 1–13 buffers at 40–60°C for 48–72 hours. Monitor degradation via UPLC-MS.
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C from accelerated conditions .
  • Solid-State Stability : Perform PXRD and TGA to assess hygroscopicity and thermal decomposition thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.